molecular formula C10H14N2O B12969042 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde

6-(Dimethylamino)-2,4-dimethylnicotinaldehyde

Cat. No.: B12969042
M. Wt: 178.23 g/mol
InChI Key: ZQPDYBAMBJIHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-2,4-dimethylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a dimethylamino group at the 6th position and two methyl groups at the 2nd and 4th positions on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,4-dimethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: 6-(Dimethylamino)-2,4-dimethylnicotinic acid.

    Reduction: 6-(Dimethylamino)-2,4-dimethylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)-2,4-dimethylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)-2,4-dimethylnicotinic acid: An oxidized derivative with similar structural features.

    6-(Dimethylamino)-2,4-dimethylnicotinol: A reduced derivative with similar structural features.

    4,5-Bis(dimethylamino)quinoline: A related compound with a quinoline ring instead of a nicotinaldehyde ring.

Uniqueness

6-(Dimethylamino)-2,4-dimethylnicotinaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the nicotinaldehyde ring

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(dimethylamino)-2,4-dimethylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-7-5-10(12(3)4)11-8(2)9(7)6-13/h5-6H,1-4H3

InChI Key

ZQPDYBAMBJIHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C=O)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.